Product packaging for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole(Cat. No.:CAS No. 106981-58-2)

1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Cat. No.: B1352895
CAS No.: 106981-58-2
M. Wt: 222.63 g/mol
InChI Key: OVRSDSHINPCDDM-UHFFFAOYSA-N
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Description

Significance of the Pyrrole (B145914) Scaffold in Heterocyclic Chemistry and Material Sciences

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and advanced materials. wikipedia.orgsemanticscholar.org In medicinal chemistry, the pyrrole ring is a "privileged scaffold," meaning it is a recurring molecular framework in a multitude of biologically active compounds. nih.gov Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. rsc.orgmdpi.com

In the realm of material sciences, the pyrrole scaffold is a key component in the development of conducting polymers, such as polypyrrole, which exhibit interesting electronic and optical properties. nih.gov These materials find applications in sensors, electronic devices, and corrosion inhibition. The ability of the pyrrole ring to engage in various chemical transformations makes it an invaluable tool for the construction of complex molecular architectures with tailored functionalities.

Research Context of N-Aryl Pyrroles as Key Organic Building Blocks

N-aryl pyrroles, a subclass of N-substituted pyrroles where an aromatic ring is directly attached to the pyrrole nitrogen, are of particular interest to organic chemists. This substitution significantly influences the electronic properties of the pyrrole ring, modulating its reactivity and providing a handle for further functionalization. The synthesis of N-aryl pyrroles is a topic of ongoing research, with various methods being developed to achieve this transformation efficiently and with high yields. organic-chemistry.org

These compounds serve as crucial intermediates in the synthesis of a variety of target molecules, including pharmaceuticals, agrochemicals, and dyes. nih.gov The nature and substitution pattern of the aryl group can be fine-tuned to modulate the properties of the final product, making N-aryl pyrroles versatile building blocks in a chemist's toolbox.

Strategic Positioning of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole within Contemporary Academic Investigations

While extensive research dedicated solely to this compound is not widely available in public literature, its chemical structure suggests a strategic importance as a synthetic intermediate. The presence of a chloro and a nitro group on the N-phenyl ring offers multiple avenues for further chemical modification. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the pyrrole ring, and both the chloro and nitro substituents can be subjected to various chemical transformations.

This compound is likely synthesized and utilized as a building block in the creation of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, related nitrophenyl-substituted pyrroles have been investigated for their potential antibacterial and anticancer activities. nih.gov The chloro and nitro functionalities on the phenyl ring of this compound provide reactive sites for the introduction of other functional groups, allowing for the construction of a library of derivatives for biological screening or for the synthesis of novel materials. The Paal-Knorr synthesis is a common and efficient method for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, and it represents a plausible route for the synthesis of this specific compound. wikipedia.orgorganic-chemistry.orgrgmcet.edu.inalfa-chemistry.com

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
IUPAC Name This compound
CAS Number Not available
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Further research into the specific synthesis, reactivity, and potential applications of this compound is warranted to fully elucidate its role in contemporary chemical investigations. Its structural features, however, firmly place it as a valuable and versatile intermediate for the development of novel and functionalized pyrrole-based compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O2 B1352895 1-(2-chloro-4-nitrophenyl)-1H-pyrrole CAS No. 106981-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRSDSHINPCDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Strategies for 1 2 Chloro 4 Nitrophenyl 1h Pyrrole

Direct Synthetic Routes

The direct formation of the C–N bond between the pyrrole (B145914) nitrogen and the substituted phenyl ring is the most straightforward approach to 1-(2-chloro-4-nitrophenyl)-1H-pyrrole. This can be achieved through several powerful methodologies, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches for N-Arylation of Pyrrole

Nucleophilic aromatic substitution (SNAr) is a well-established method for the formation of aryl-heteroatom bonds. The reaction proceeds through the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. The presence of strong electron-withdrawing groups, such as the nitro group (-NO2) at the ortho and para positions relative to the leaving group (in this case, a chlorine atom), is crucial for activating the aromatic ring towards nucleophilic attack.

In the synthesis of this compound, the pyrrolide anion, generated by the deprotonation of pyrrole with a suitable base, acts as the nucleophile. The reaction with 1,2-dichloro-4-nitrobenzene or 1-chloro-2,4-dinitrobenzene (B32670) would be expected to proceed via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the nitro group, facilitating the subsequent expulsion of the chloride ion to yield the desired N-aryl pyrrole.

Key reaction parameters for a successful SNAr synthesis of the target compound would include the choice of base, solvent, and reaction temperature. Strong bases are typically required to generate a sufficient concentration of the pyrrolide anion.

ParameterTypical ConditionsRationale
Base Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Potassium carbonate (K2CO3)To deprotonate pyrrole and generate the nucleophilic pyrrolide anion.
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF)Polar aprotic solvents stabilize the charged intermediate and reagents.
Temperature Room temperature to elevated temperatures (e.g., 80-120 °C)To overcome the activation energy barrier for the reaction.
Starting Material 1,2-dichloro-4-nitrobenzene or 1-chloro-2,4-dinitrobenzeneProvides the electrophilic aromatic ring activated for SNAr.

Palladium-Catalyzed N-Arylation Strategies for Pyrrole Ring Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the N-arylation of a wide range of nitrogen-containing heterocycles, including pyrrole. These reactions offer milder conditions and broader substrate scope compared to traditional methods.

The synthesis of this compound via this strategy would involve the reaction of pyrrole with a suitable 2-chloro-4-nitrophenyl halide (e.g., bromide or iodide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the deprotonated pyrrole, and subsequent reductive elimination to afford the N-aryl pyrrole and regenerate the active catalyst.

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.

ComponentExamplesRole in the Reaction
Palladium Precatalyst Pd2(dba)3, Pd(OAc)2Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhos, BINAPStabilizes the palladium center and facilitates the catalytic cycle.
Base NaOtBu, K3PO4, Cs2CO3Deprotonates pyrrole and neutralizes the generated acid.
Solvent Toluene, Dioxane, THFProvides a suitable medium for the reaction.
Aryl Halide 1-bromo-2-chloro-4-nitrobenzene (B1328927), 1-iodo-2-chloro-4-nitrobenzeneThe electrophilic coupling partner.

Copper-Catalyzed N-Arylation Protocols

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical and still widely used method for the formation of C–N bonds. researchgate.net Recent advancements have led to the development of more efficient and milder protocols, often employing ligands to facilitate the catalytic process. researchgate.net

The synthesis of this compound via a copper-catalyzed route would typically involve heating pyrrole with a 2-chloro-4-nitrophenyl halide in the presence of a copper catalyst and a base. The reaction can be performed with or without a ligand, although the use of ligands such as diamines or amino acids often leads to improved yields and milder reaction conditions.

ComponentExamplesFunction
Copper Catalyst CuI, Cu2O, Cu(OAc)2The active catalyst for the C–N bond formation.
Ligand (optional) 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamine (DMEDA)Accelerates the reaction and improves yields.
Base K2CO3, Cs2CO3, K3PO4To deprotonate pyrrole.
Solvent DMF, DMSO, DioxaneHigh-boiling polar solvents are often used.
Aryl Halide 1-bromo-2-chloro-4-nitrobenzene, 1-iodo-2-chloro-4-nitrobenzeneThe electrophilic partner.

Synthetic Pathways via Key Precursors

In addition to direct N-arylation, this compound can be synthesized through multi-step sequences that utilize key precursor molecules. These approaches can offer advantages in terms of controlling regioselectivity and accessing a wider range of derivatives.

Reaction of 1-bromo-2-chloro-4-nitrobenzene with Pyrrole

The use of a dihalogenated precursor such as 1-bromo-2-chloro-4-nitrobenzene offers the potential for selective N-arylation. Given the generally higher reactivity of aryl bromides compared to aryl chlorides in many cross-coupling reactions, it is conceivable that a selective reaction at the C-Br bond could be achieved.

A palladium- or copper-catalyzed reaction, under carefully controlled conditions, could potentially favor the displacement of the bromide over the chloride, leading to the formation of this compound. The principles of such a transformation would be similar to those described for the direct catalytic N-arylation methods. The success of this approach would depend on the differential reactivity of the C-Br and C-Cl bonds in the chosen catalytic system.

Utilization of Functionalized Halonitrobenzenes in Pyrrole Synthesis

A more general approach involves the use of functionalized halonitrobenzenes that can be converted into the desired N-aryl pyrrole. For instance, a Paal-Knorr pyrrole synthesis could be envisioned. This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

In this context, 2-chloro-4-nitroaniline (B86195) could serve as the amine precursor. The synthesis would then involve the reaction of this aniline (B41778) derivative with a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), typically under acidic conditions, to construct the pyrrole ring. This method provides a convergent approach to the target molecule, where the substituted aniline is prepared separately and then used to build the heterocyclic ring.

This strategy allows for the synthesis of a variety of substituted N-aryl pyrroles by simply changing the 1,4-dicarbonyl component.

Green Chemistry Principles in Pyrrole Synthesis

The application of green chemistry principles to the synthesis of this compound offers substantial advantages over conventional methods. These approaches aim to reduce environmental impact by minimizing or eliminating hazardous solvents, employing reusable catalysts, and utilizing energy-efficient reaction conditions.

Solvent-free, or neat, reaction conditions represent a cornerstone of green synthesis, eliminating the need for volatile organic compounds that contribute to environmental pollution. The Paal-Knorr reaction, involving the condensation of a 1,4-diketone like 2,5-hexanedione with 2-chloro-4-nitroaniline, can be effectively conducted without a solvent. rsc.orgresearchgate.net Such reactions are often carried out by simply stirring the reactants, sometimes with gentle heating, and have been shown to produce N-aryl pyrroles in excellent yields. rsc.org

Similarly, the Clauson-Kaas synthesis, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a precursor to the 1,4-dicarbonyl moiety, has been successfully adapted to solvent-free conditions. researchgate.netresearchgate.net These reactions can be promoted by a catalytic amount of an acid or a Lewis acid under neat conditions, often coupled with microwave irradiation to accelerate the reaction rate. pensoft.net For instance, scandium triflate (Sc(OTf)₃) has proven to be a highly efficient and reusable catalyst for the Paal-Knorr condensation under solvent-free conditions, providing excellent yields with low catalyst loading. researchgate.net

Table 1: Examples of Solvent-Free Synthesis of N-Aryl Pyrroles
Reaction TypeAmine SubstrateCatalystConditionsYield (%)Reference
Paal-KnorrVarious AnilinesNoneStirring, Room TempExcellent rsc.org
Paal-KnorrVarious AminesSc(OTf)₃ (1 mol%)Stirring, 60 °C89–98 researchgate.net
Clauson-KaasAromatic AminesIodineMicrowaveExcellent researchgate.net
Paal-Knorr4-BromoanilineSalicylic AcidMicrowave, 15 sec92 pensoft.net

Heterogeneous catalysts are integral to green chemistry as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For the synthesis of N-aryl pyrroles, a variety of solid catalysts have been employed. Commercially available aluminas, acting as solid Lewis acids, have been shown to efficiently catalyze the Paal-Knorr reaction under solvent-free conditions with low catalyst loading. mdpi.com Other effective heterogeneous systems include silica-supported catalysts like silica (B1680970) sulfuric acid and metal chlorides deposited on supports such as polystyrene. researchgate.netmdpi.com

Recent advancements include the use of magnetic nanoparticles as catalyst supports, allowing for facile magnetic separation and recycling. For instance, sulfonic acid-functionalized Fe₃O₄ nanoparticles have been used to catalyze the Paal-Knorr synthesis of N-substituted pyrroles. mdpi.com Furthermore, cascade reactions that combine nitroarene reduction and subsequent cyclization into a single pot are particularly appealing. A heterogeneous cobalt catalyst has been developed for the direct synthesis of N-aryl pyrroles from nitroarenes (like 2-chloro-4-nitrotoluene, a precursor to the required aniline) using benign reductants such as H₂ or formic acid. nih.govnih.gov This approach is highly atom-economical and streamlines the synthetic process. rsc.org

Table 2: Heterogeneous Catalysts in N-Aryl Pyrrole Synthesis
Catalyst SystemReaction TypeKey FeaturesTypical YieldsReference
CATAPAL 200 (Alumina)Paal-KnorrSolvent-free, low catalyst loading, reusable68-97% mdpi.com
Co/NGr-C@SiO₂-LCascade (Nitro reduction + Cyclization)Reusable up to 10 times, uses benign reductants50-88% nih.govnih.gov
H₃PW₁₂O₄₀/SiO₂Clauson-KaasHighly efficient under MW-assisted solvent-free conditions90-96% nih.gov
[H-NMP][HSO₄] (Ionic Liquid)Clauson-KaasGreen, performed in water, catalyst is recyclableExcellent researchgate.net
Fe-Tetraphos ComplexCascade (Nitro reduction + Paal-Knorr)Homogeneous but uses earth-abundant ironGood rsc.org

Microwave (MW) irradiation and ultrasonic irradiation are non-conventional energy sources that can dramatically accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes. ijpsjournal.com These techniques are particularly effective for pyrrole synthesis. nih.govnih.gov The Clauson-Kaas synthesis of N-aryl pyrroles, for example, can be completed in minutes under microwave heating, often in green solvents like water or ethanol, or even under solvent-free conditions, thereby eliminating the need for corrosive acid catalysts. pensoft.netresearchgate.net Various catalysts, including manganese (II) nitrate, bismuth nitrate, and acidic ionic liquids, have been successfully paired with microwave heating to synthesize a wide range of N-substituted pyrroles. researchgate.netpensoft.netresearchgate.net

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance mass transfer and reaction kinetics. nih.gov The synthesis of polysubstituted pyrroles via the Paal-Knorr reaction has been effectively carried out using ultrasound, often in aqueous media and without the need for a catalyst. tandfonline.comresearchgate.net For instance, a two-step protocol involving the ultrasound-mediated dimerization of a 1,3-dicarbonyl compound followed by a catalyst-free Paal-Knorr reaction with an amine in water has been reported. tandfonline.com Lactic acid, a biodegradable and less volatile alternative to acetic acid, has been used as a medium for ultrasound-promoted Paal-Knorr synthesis, with the cavitation effect facilitating the reaction. semanticscholar.org

Multi-Component Reaction (MCR) Strategies for Functionalized Pyrroles

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. rsc.org These strategies offer a powerful route to complex and highly functionalized pyrroles, including N-aryl derivatives, in a convergent and step-economic manner. semanticscholar.orgorientjchem.org

Several MCRs can be envisioned for the synthesis of pyrroles related to this compound. An organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines (such as 2-chloro-4-nitroaniline) provides a metal-free and environmentally benign pathway to polysubstituted pyrroles under mild conditions. rsc.org Another sophisticated approach involves a palladium-catalyzed four-component synthesis from aryl iodides, imines, carbon monoxide, and alkynes, which constructs the aryl-pyrrole bond and the pyrrole ring simultaneously. acs.org

MCRs are often compatible with green chemistry principles. Catalyst-free, three-component reactions in water have been developed for synthesizing polysubstituted pyrroles. orientjchem.org These methods showcase the potential to build molecular complexity from simple, readily available starting materials while minimizing environmental impact.

Derivatization and Further Functionalization Strategies of this compound

Once synthesized, this compound possesses several sites for further chemical modification, enabling the generation of a library of related compounds. The key reactive sites are the electron-rich pyrrole ring and the functional groups on the N-phenyl substituent (the nitro and chloro groups).

The pyrrole ring is highly susceptible to electrophilic aromatic substitution, which occurs preferentially at the C2 and C5 positions due to the stabilization of the cationic intermediate. pearson.comonlineorganicchemistrytutor.com A common and useful functionalization is the Vilsmeier-Haack reaction, which uses a reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl (aldehyde) group onto the pyrrole ring, typically at the C2 position. ijpcbs.comorganic-chemistry.orgnumberanalytics.com This reaction provides a versatile handle for further transformations. For N-arylpyrroles, diformylation at both the C2 and C5 positions has also been reported under Vilsmeier-Haack conditions. osi.lvrsc.org Other electrophilic substitutions like halogenation and nitration can also be performed, though conditions must be carefully controlled due to the high reactivity of the pyrrole ring. youtube.com

The substituents on the N-phenyl ring offer distinct opportunities for functionalization. The nitro group is a versatile functional group that can be readily reduced to an amino group (NH₂). A wide array of reagents can achieve this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or treatment with metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.comwikipedia.org This reduction converts the strongly electron-withdrawing nitro group into a strongly electron-donating and nucleophilic amino group, which can then be used in a variety of subsequent reactions, such as diazotization, acylation, or as a nucleophile in substitution reactions. The chloro substituent, while generally less reactive, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, further diversifying the molecular structure.

Chemical Reactivity and Mechanistic Transformations of 1 2 Chloro 4 Nitrophenyl 1h Pyrrole

Reactivity Profile of the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic system, making it inherently nucleophilic and susceptible to attack by electrophiles. However, the attachment of the electron-withdrawing 2-chloro-4-nitrophenyl group to the pyrrole nitrogen atom significantly modulates this reactivity. This substituent reduces the electron density of the pyrrole ring through an inductive effect, thereby deactivating it towards electrophilic attack compared to unsubstituted pyrrole.

Electrophilic Substitution Reactions on the Pyrrole Moiety

Despite the deactivating effect of the N-aryl substituent, the pyrrole ring in 1-(2-chloro-4-nitrophenyl)-1H-pyrrole remains sufficiently activated to undergo electrophilic aromatic substitution reactions, which are characteristic of pyrroles. These reactions are highly regioselective, preferentially occurring at the C2 (α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance. pearson.comaklectures.com

Common electrophilic substitution reactions applicable to N-substituted pyrroles include acylation and formylation.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. youtube.com For N-aryl pyrroles, the conditions must be carefully controlled to avoid polymerization. youtube.com The reaction of this compound with an acylating agent like acetyl chloride in the presence of a mild Lewis acid would be expected to yield the 2-acyl derivative as the major product. researchgate.net

Vilsmeier-Haack Reaction: This is a mild method for formylating electron-rich aromatic rings. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), is a relatively weak electrophile well-suited for activated rings such as pyrrole. chemistrysteps.comrsc.org This reaction would introduce a formyl (-CHO) group at the C2 position of the pyrrole ring. ijpcbs.com

The expected regioselectivity for these reactions is summarized in the table below.

ReactionReagentsExpected Major Product
Friedel-Crafts AcylationRCOCl, Lewis Acid (e.g., AlCl₃, SnCl₄)1-(2-chloro-4-nitrophenyl)-2-acyl-1H-pyrrole
Vilsmeier-Haack ReactionPOCl₃, DMF, then H₂OThis compound-2-carbaldehyde

Nucleophilic Additions to the Pyrrole Nucleus

Nucleophilic addition to an unsubstituted pyrrole ring is an unfavorable process because it requires the disruption of the aromatic sextet. quimicaorganica.org For a nucleophile to attack the pyrrole core of this compound, significant activation would be necessary. This typically involves the presence of strong electron-withdrawing groups directly attached to the pyrrole ring carbons. The N-(2-chloro-4-nitrophenyl) group, while deactivating towards electrophilic attack, does not sufficiently activate the pyrrole carbons for direct nucleophilic addition. Therefore, such reactions are not a characteristic feature of this compound's pyrrole moiety.

Transformations of the Aryl Ring Substituents

The 2-chloro-4-nitrophenyl group possesses two key substituents, the nitro group and the chloro group, which are the primary sites for chemical transformations on the aryl ring.

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group is one of the most significant and widely utilized transformations for this class of compounds. This conversion to an amino group dramatically alters the electronic properties of the aryl ring, turning a strongly electron-withdrawing substituent into a strongly electron-donating one. A variety of methods are available for this reduction, with a key consideration being the chemoselective reduction of the nitro group without affecting the chloro substituent (hydrogenolysis). organic-chemistry.org

Several catalytic and chemical methods can achieve this selective transformation:

Catalytic Hydrogenation: This is a common and efficient method. Using molecular hydrogen (H₂) with a metal catalyst can reduce the nitro group. While catalysts like palladium on carbon (Pd/C) can sometimes cause dehalogenation, other catalysts are known to be more selective. nih.gov Platinum (Pt) and Raney Nickel catalysts often show high selectivity for the nitro group in chloronitroaromatic compounds. researchgate.netresearchgate.net

Metal/Acid Reductions: Classical methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are highly effective for nitro group reduction. scispace.com Iron powder is particularly noted for its high tolerance of sensitive functional groups, including aryl halides. tandfonline.com

Other Chemical Reductants: Reagents like stannous chloride (SnCl₂) provide a mild and selective method for reducing nitro groups in the presence of other reducible functionalities. scispace.com

The table below summarizes common methods for the chemoselective reduction of the nitro group.

Reagent/CatalystConditionsSelectivity Notes
H₂ / PtO₂ or Pt/CH₂ gas, solventGood to excellent selectivity for nitro group over aryl chloride. researchgate.netresearchgate.net
H₂ / Raney NickelH₂ gas, solvent (e.g., ethanol)Generally selective, minimizes dehalogenation.
Fe / HCl or CH₃COOHAcidic aqueous or alcoholic solution, heatExcellent chemoselectivity, widely used in industry. scispace.com
SnCl₂ / HClAlcoholic solventMild conditions, good for substrates with sensitive groups.
Zinc (Zn) / NH₄ClAqueous/alcoholic mediumNeutral conditions, useful alternative to acidic methods.

Reactions Involving the Chloro Substituent on the Aryl Ring

The chloro substituent on the aryl ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chloro group is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the para position. quora.com This nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for the substitution reaction. wikipedia.orgyoutube.com

This activation allows the chlorine atom to be displaced by a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

Common nucleophiles that can displace the chloro group include:

Alkoxides (RO⁻): To form aryl ethers.

Amines (RNH₂): To form substituted anilines.

Hydroxide (OH⁻): To form phenols.

Thiolates (RS⁻): To form aryl thioethers.

The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent. The rate of reaction is dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.

Oxidative and Reductive Reactivity Studies of the Compound

Reductive Reactivity: The most prominent reductive transformation is the conversion of the nitro group to an amine, as detailed in section 3.2.1. Electrochemical studies on similar 1-(nitrophenyl)pyrrole derivatives confirm that the nitro group undergoes an irreversible reduction at a specific cathodic potential. nih.govtubitak.gov.tr This process is often diffusion-controlled and involves the transfer of multiple electrons and protons to form first a hydroxylamine (B1172632) and then the final amine product. nih.gov

Oxidative Reactivity: The pyrrole ring is susceptible to oxidation. Strong oxidizing agents can lead to polymerization or ring-opening. The electrochemical oxidation of pyrrole is a well-known process that leads to the formation of conductive polypyrrole films. aau.edu.etresearchgate.net The N-aryl substituent influences the oxidation potential. While the electron-withdrawing nature of the 2-chloro-4-nitrophenyl group would make the pyrrole ring slightly more difficult to oxidize compared to unsubstituted pyrrole, it remains the most likely site of oxidation under appropriate conditions. Studies on other N-arylpyrroles have demonstrated that oxidative transformations, such as the aerobic oxidation of substituent groups, can be performed while leaving the core structure intact. acs.org

Lack of Specific Research on Annulation and Cyclization of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there are no specific, detailed research findings on the annulation and cyclization reactions utilizing the compound This compound .

Annulation and cyclization are crucial classes of reactions in organic synthesis for the construction of complex, fused-ring systems from simpler precursors. Such reactions typically involve the formation of two new bonds, leading to a new ring fused to the starting molecule. For a substrate like This compound , potential reactions could theoretically involve the pyrrole ring, the activated phenyl ring, or both, to build new heterocyclic structures.

For instance, intramolecular cyclization could potentially occur through a reaction involving the ortho-chloro and the pyrrole ring, possibly via a palladium-catalyzed C-H activation/C-C bond formation, to yield a pyrrolo[1,2-a]quinoline-like skeleton. Another possibility could be a reductive cyclization involving the nitro group, a common strategy for synthesizing fused heterocycles. nih.gov The pyrrole ring itself can also participate as a diene or dienophile in cycloaddition reactions, a form of annulation, to create polycyclic structures. researchgate.net

However, despite the chemical functionalities present in This compound —namely the pyrrole core, the electron-deficient nitro-substituted phenyl ring, and the reactive chloro-substituent—that suggest a rich potential for such transformations, no published studies were identified that specifically document these reactions for this compound. General methodologies exist for the annulation and cyclization of N-arylpyrroles and nitroarenes, but direct application and detailed findings for this particular molecule are not reported in the reviewed literature. nih.govnih.gov

Consequently, the generation of a detailed section on the "Annulation and Cyclization Reactions Utilizing the Compound," complete with research findings and data tables as requested, is not possible at this time due to the absence of specific data in the scientific domain.

Advanced Spectroscopic and Structural Characterization of 1 2 Chloro 4 Nitrophenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) spectra, along with advanced two-dimensional (2D) experiments, a complete connectivity map of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole can be constructed.

The ¹H NMR spectrum is used to identify the number of unique proton environments and their neighboring protons. For this compound, the spectrum is anticipated to show signals corresponding to the seven protons on the pyrrole (B145914) and substituted phenyl rings.

The pyrrole ring protons typically appear as two distinct multiplets due to the symmetrical nature of the ring. The protons at positions 2 and 5 (H-2/H-5) are expected to be chemically equivalent and appear as a triplet, shifted downfield compared to the protons at positions 3 and 4 (H-3/H-4), which would also present as a triplet.

The protons on the 2-chloro-4-nitrophenyl ring are expected to exhibit a more complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group at C-4 and the chloro group at C-2 significantly influences the chemical shifts of the aromatic protons. H-3', adjacent to both substituents, is expected to be the most deshielded. H-5' is anticipated to appear as a doublet of doublets due to coupling with both H-3' and H-6'. H-6' would likely appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.40d~ 2.5H-3'
~ 8.15dd~ 8.8, 2.5H-5'
~ 7.80d~ 8.8H-6'
~ 7.10t~ 2.2H-2/H-5 (Pyrrole)
~ 6.30t~ 2.2H-3/H-4 (Pyrrole)

Note: Data are predicted based on theoretical principles and analysis of similar structures. Solvent: CDCl₃.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct carbon signals are expected.

The pyrrole carbons C-2/C-5 and C-3/C-4 are anticipated to have characteristic chemical shifts, with the C-2/C-5 carbons appearing more downfield due to their proximity to the nitrogen atom.

The carbons of the phenyl ring will show significant chemical shift dispersion. The carbon bearing the nitro group (C-4') is expected to be highly deshielded, as is the carbon attached to the nitrogen of the pyrrole ring (C-1'). The carbon bearing the chlorine atom (C-2') will also be shifted downfield. The remaining carbons (C-3', C-5', C-6') will appear at chemical shifts influenced by the cumulative electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 147.0C-4'
~ 140.0C-1'
~ 135.0C-2'
~ 128.0C-6'
~ 125.0C-3'
~ 121.0C-2/C-5 (Pyrrole)
~ 119.0C-5'
~ 110.0C-3/C-4 (Pyrrole)

Note: Data are predicted based on theoretical principles and analysis of similar structures. Solvent: CDCl₃.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent pyrrole protons (H-2/H-5 with H-3/H-4) and between the coupled protons on the phenyl ring (H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). This technique would be used to definitively assign the carbon signals for each protonated carbon by correlating the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon atoms (e.g., H-2/H-5 to C-2/C-5, H-3' to C-3').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different parts of the molecule. Key expected correlations would include the linkage between the pyrrole and phenyl rings, specifically from the pyrrole protons (H-2/H-5) to the phenyl carbon C-1', and from the phenyl proton H-6' to the pyrrole carbon C-2. It also helps in assigning quaternary (non-protonated) carbons, such as C-1', C-2', and C-4'.

TOCSY (Total Correlation Spectroscopy): TOCSY identifies all protons within a given spin system. This would clearly show that all the pyrrole protons belong to one isolated spin system and the three phenyl protons belong to another.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₀H₇ClN₂O₂. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M]⁺C₁₀H₇³⁵ClN₂O₂222.0196
[M+2]⁺C₁₀H₇³⁷ClN₂O₂224.0167

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. In positive-ion mode ESI-MS, this compound would be expected to show a prominent ion at m/z corresponding to its protonated form. Tandem MS (MS/MS) experiments could then be performed on this precursor ion to induce fragmentation and provide further structural confirmation. Expected fragmentation pathways might include the loss of the nitro group (NO₂) or cleavage of the bond between the phenyl and pyrrole rings.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying components of a mixture, and for elucidating the structure of individual compounds through their fragmentation patterns upon electron ionization. For this compound, GC-MS analysis is expected to provide a distinct retention time and a mass spectrum characterized by a clear molecular ion peak and several key fragment ions.

The molecular weight of this compound is approximately 222.62 g/mol . Therefore, the mass spectrum should exhibit a molecular ion peak (M+) at m/z 222. Due to the presence of the chlorine atom, a characteristic isotopic peak (M+2) at m/z 224 with an intensity of about one-third of the M+ peak is anticipated, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is predicted to occur through several plausible pathways, driven by the relative stabilities of the resulting fragments. Key expected fragmentation patterns include:

Loss of the nitro group (-NO₂): A significant fragment would likely be observed at m/z 176, corresponding to the loss of a nitro group (mass of 46). This is a common fragmentation pathway for nitroaromatic compounds.

Cleavage of the C-N bond: Fission of the bond between the phenyl and pyrrole rings could lead to fragments corresponding to the 2-chloro-4-nitrophenyl cation (m/z 156) and the pyrrolyl radical, or the pyrrolyl cation (m/z 66) and the 2-chloro-4-nitrophenyl radical.

Loss of chlorine: A fragment resulting from the loss of a chlorine atom (mass of 35/37) from the molecular ion could appear at m/z 187.

Fragmentation of the pyrrole ring: The pyrrole ring itself can undergo fragmentation, leading to smaller characteristic ions.

Predicted GC-MS Fragmentation Data for this compound

m/z (Predicted) Proposed Fragment Ion Structural Representation
222/224[M]⁺ (Molecular Ion)[C₁₀H₇ClN₂O₂]⁺
176[M - NO₂]⁺[C₁₀H₇ClN]⁺
156/158[C₆H₃ClNO₂]⁺2-chloro-4-nitrophenyl cation
66[C₄H₄N]⁺Pyrrolyl cation

This table presents predicted data based on chemical principles, as direct experimental data was not found in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features.

The anticipated IR absorption bands are as follows:

N-O Stretching (Nitro Group): The nitro group will give rise to two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond connecting the phenyl and pyrrole rings is expected to appear in the 1250-1350 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within both the phenyl and pyrrole rings will produce several bands in the 1400-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations from both rings are expected to appear above 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is anticipated in the fingerprint region, typically between 700-800 cm⁻¹.

Pyrrole Ring Vibrations: The pyrrole ring will also exhibit characteristic in-plane and out-of-plane bending vibrations.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
Asymmetric N-O Stretch1550 - 1520Nitro (-NO₂)
Symmetric N-O Stretch1350 - 1320Nitro (-NO₂)
Aromatic C=C Stretch1600 - 1450Phenyl and Pyrrole Rings
C-N Stretch1330 - 1280Aryl-Pyrrole Linkage
Aromatic C-H Stretch3100 - 3000Phenyl and Pyrrole Rings
C-Cl Stretch800 - 700Chloro-Phenyl

This table presents predicted data based on established group frequencies, as direct experimental data was not found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the presence of the two aromatic systems (phenyl and pyrrole rings) and the nitro group, which acts as a strong chromophore.

The pyrrole ring itself exhibits a π → π* transition at around 210 nm. The nitrophenyl group is also a strong chromophore. The conjugation between the phenyl ring, the nitro group, and the pyrrole ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The presence of the electron-withdrawing nitro group and the chloro substituent will further influence the electronic transitions.

It is anticipated that the spectrum will show at least two significant absorption bands:

A high-energy band corresponding to π → π* transitions within the phenyl and pyrrole rings.

A lower-energy band, likely extending into the near-UV or even visible region, resulting from the extended conjugation of the nitrophenylpyrrole system. This band may also have some n → π* character associated with the non-bonding electrons of the oxygen atoms in the nitro group.

Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λₘₐₓ (nm) Chromophore
π → π~ 220 - 250Pyrrole and Phenyl Rings
π → π / n → π*~ 300 - 350Nitrophenylpyrrole System

This table presents predicted data based on the analysis of similar chromophoric systems, as direct experimental data was not found in the searched literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported in the searched databases, we can predict some of its key structural features based on related molecules.

The molecule is expected to be largely planar, but with a noticeable dihedral angle between the planes of the phenyl and pyrrole rings. This twist is a consequence of steric hindrance between the ortho-chloro substituent on the phenyl ring and the hydrogen atoms on the pyrrole ring. The degree of this twist will be a balance between minimizing steric repulsion and maximizing π-orbital overlap for electronic conjugation.

Key predicted structural parameters would include:

Dihedral Angle: A significant dihedral angle between the phenyl and pyrrole rings.

Bond Lengths: The C-N bond connecting the two rings is expected to have a length indicative of partial double bond character due to conjugation. The C-Cl and N-O bond lengths should fall within their typical ranges.

Planarity of Rings: Both the phenyl and pyrrole rings are expected to be individually planar.

Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/Observation
Crystal SystemLikely monoclinic or orthorhombic
Space GroupTo be determined experimentally
Dihedral Angle (Phenyl-Pyrrole)30 - 60°
C(phenyl)-N(pyrrole) Bond Length~ 1.40 - 1.45 Å
C-Cl Bond Length~ 1.73 - 1.75 Å
N-O Bond Lengths (Nitro)~ 1.21 - 1.25 Å

This table presents hypothetical data based on structural analysis of similar molecules, as direct experimental data was not found in the searched literature.

Computational and Theoretical Investigations of 1 2 Chloro 4 Nitrophenyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

No specific DFT studies for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole were identified.

Selection and Application of Basis Sets and Functionals (e.g., B3LYP)

Without specific studies, the basis sets and functionals used for this compound are unknown. Typically, methods like B3LYP with basis sets such as 6-31G(d,p) or larger are common for such molecules, but this is a general statement and not a reported finding for this specific compound.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Characterization

No calculated values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO gap for this compound are available in the literature.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The structure of the molecule, featuring an electron-donating pyrrole (B145914) ring and an electron-withdrawing nitrophenyl group, suggests the potential for intramolecular charge transfer. However, no specific theoretical or experimental investigations confirming or quantifying this phenomenon for this compound were found.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

There are no published data on the calculated global or local reactivity descriptors, such as chemical hardness, softness, chemical potential, or electrophilicity index, for this compound.

Molecular Docking Studies for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein receptor at the atomic level. For this compound, molecular docking studies can elucidate its potential to interact with various biological targets, providing insights into possible mechanisms of action.

Ligand-Receptor Binding Interactions

The binding of a ligand like this compound to a biological receptor is governed by a variety of non-covalent interactions. Computational docking simulations can predict the nature and strength of these interactions, which typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The pyrrole ring itself can act as a hydrogen bond donor through its N-H group in related scaffolds, although in the target molecule, the nitrogen is substituted. nih.gov However, the pyrrole ring and the nitrophenyl group contribute significantly to hydrophobic and π-π stacking interactions within a receptor's binding pocket. nih.gov

The substituents on the phenyl ring are critical for defining the interaction profile. The nitro group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor. The chloro group can participate in halogen bonding and other hydrophobic interactions. Docking studies on similar polysubstituted pyrrole compounds have shown that these interactions are crucial for stable binding at protein targets like the colchicine (B1669291) site of tubulin. nih.gov The calculated free energies of binding from these simulations provide a quantitative measure of the affinity of the compound for the receptor. nih.gov Studies on other pyrrole-based compounds have demonstrated binding to a wide variety of anions and receptors through hydrogen bonding and other interactions. nih.gov

Table 1: Predicted Ligand-Receptor Interactions for this compound with a Hypothetical Kinase Active Site

Interaction TypeInteracting Group on LigandPotential Interacting Amino Acid Residue
Hydrogen BondNitro Group (O atoms)Lysine, Arginine (Amine H)
π-π StackingPhenyl Ring, Pyrrole RingPhenylalanine, Tyrosine, Tryptophan (Aromatic Rings)
HydrophobicChlorophenyl MoietyValine, Leucine, Isoleucine (Alkyl Chains)
Halogen BondChloro GroupCarbonyl Oxygen, Serine (Oxygen)

Prediction of Enzyme Active Site Occupancy and Binding Modes

A primary goal of molecular docking is to predict how a ligand occupies the active site of an enzyme. scispace.com The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. Understanding the binding mode of this compound can reveal how it might inhibit or modulate enzyme activity. Computational methods are increasingly vital for identifying these active sites and predicting function. nih.gov

For instance, pyrrole derivatives have been designed and docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net These studies reveal specific conformations and orientations that maximize favorable interactions with key amino acid residues. Docking simulations can predict whether the 2-chloro-4-nitrophenyl group fits into a hydrophobic pocket and if the nitro group forms hydrogen bonds with specific residues at the active site entrance or deep within the catalytic cleft. researchgate.netmdpi.com The predicted binding mode provides a structural hypothesis for the compound's activity that can be tested experimentally. researchgate.net Analysis of the binding pocket can identify the crucial intermolecular contacts that mediate the binding process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. nih.gov

For a series of derivatives related to this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or cytotoxicity. nih.govresearchgate.net The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching and arrangement of atoms.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the observed biological activity (e.g., pIC50). nih.gov

An illustrative QSAR equation might look like: pIC50 = β0 + β1(LogP) + β2(Dipole) + β3(Molecular_Weight)

The reliability and predictive power of the QSAR model are assessed through rigorous internal and external validation techniques. mdpi.comresearchgate.net Such models can highlight which molecular properties are most influential for the desired activity, providing valuable insights for future drug design. nih.gov

Table 2: Example Molecular Descriptors for QSAR Analysis of this compound

Descriptor TypeDescriptor NamePredicted ValuePotential Influence on Activity
HydrophobicLogP3.85Affects membrane permeability and hydrophobic interactions
ElectronicDipole Moment5.2 DInfluences polar interactions with the receptor
StericMolecular Surface Area215 ŲDetermines the fit within the binding site
TopologicalWiener Index850Relates to molecular compactness and branching

Theoretical Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR chemical shifts)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the accurate prediction of various spectroscopic properties of molecules. researchgate.netsemanticscholar.org These theoretical calculations provide valuable data that can aid in the structural confirmation and characterization of this compound. The calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p). researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculated frequencies correspond to specific bond stretching, bending, and torsional motions. For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the nitro (NO2) group, C-Cl stretching, C-N stretching, and various C-H and ring vibrations of the pyrrole and phenyl moieties. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from occupied molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to unoccupied ones (like the LUMO - Lowest Unoccupied Molecular Orbital). For this compound, strong absorptions would be predicted corresponding to π→π* transitions within the aromatic rings and n→π* transitions involving the nitro group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculations predict the chemical environment of each nucleus, providing a theoretical spectrum that can be directly compared with experimental data for structure verification. The predicted shifts for the protons and carbons on the pyrrole and substituted phenyl rings would be distinct and informative. researchgate.net

Table 3: Theoretically Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted Value(s)Assignment
IR Vibrational Frequency (cm⁻¹)~1520, ~1350Asymmetric & Symmetric NO₂ Stretch
~1100C-N Stretch
~750C-Cl Stretch
UV-Vis Absorption Maximum (λmax)~250 nm, ~320 nmπ→π* (Aromatic), n→π* (Nitro Group)
¹H NMR Chemical Shift (δ, ppm)7.5 - 8.5Phenyl Protons
6.5 - 7.5Pyrrole Protons
¹³C NMR Chemical Shift (δ, ppm)110 - 150Aromatic & Pyrrole Carbons

Mechanistic and Applied Biochemical Research on 1 2 Chloro 4 Nitrophenyl 1h Pyrrole Analogs

Role as a Pharmacophore and Structural Motif in Bioactive Compounds

The pyrrole (B145914) ring is a prominent five-membered nitrogen-containing heterocycle that is considered a "privileged" scaffold in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its presence in a multitude of natural products and synthetic pharmaceuticals, where it acts as a crucial pharmacophore—the essential molecular feature responsible for a drug's biological activity. researchgate.netnih.govnih.gov The pyrrole nucleus offers a unique combination of aromaticity, hydrogen-bonding capability, and structural rigidity, allowing it to interact with a diverse range of biological targets. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations for Modifying Biological Efficacy

SAR studies are fundamental to medicinal chemistry, providing critical insights into how molecular structure influences biological activity. For pyrrole derivatives, these investigations have been crucial for optimizing their potency and selectivity as enzyme inhibitors. nih.gov

In the context of InhA inhibitors, SAR studies have explored how modifications to substituents on the pyrrole ring and appended phenyl rings affect inhibitory activity. nih.gov The electronic nature and steric bulk of these substituents are key determinants of binding affinity. For example, the presence of electron-withdrawing groups on the phenyl ring can enhance interactions within the InhA active site. nih.gov

For DHFR inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, SAR investigations have focused on substitutions at various positions of the fused ring system. The nature of the substituent at the 5-position, for instance, has been shown to significantly impact both TS and DHFR inhibition. nih.gov

Similarly, for metallo-β-lactamase inhibitors, an SAR study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all important for inhibitory potency. nih.gov Acylation of the 2-amino group led to compounds with significantly enhanced activity against specific subclasses of the enzyme. nih.gov These studies underscore the importance of systematic structural modification to develop compounds with improved biological efficacy and desired target profiles. nih.govnih.gov

Receptor Binding Mechanisms (e.g., Vasopressin V2 receptor antagonist analogs)

Beyond enzyme inhibition, pyrrole analogs have been developed as antagonists for G-protein coupled receptors, such as the vasopressin V2 receptor (V2R). nih.gov V2R antagonists, also known as vaptans, promote the excretion of free water and are used to treat conditions like hyponatremia. nih.govnih.gov

Novel V2R-selective antagonists have been designed based on fused pyrrole heterocyclic systems, such as pyrrolo[2,1-a]quinoxaline and pyrrolo[2,1-c] nih.govnih.govbenzodiazepine. nih.gov These compounds exhibit high and selective affinity for the V2 receptor over other vasopressin receptor subtypes. Research has shown that the stereochemical configuration of these molecules has a profound influence on their receptor binding affinity. nih.gov For example, specific enantiomers of these tricyclic compounds were found to be significantly more potent. The most potent analogs demonstrated IC₅₀ values in the low nanomolar range, indicating very strong binding to the V2 receptor. nih.gov This high-affinity binding antagonizes the action of the natural ligand, arginine vasopressin, at the renal collecting ducts, leading to a diuretic effect. nih.govnih.gov

Table 4: In Vitro Activity of Pyrrole-Based Vasopressin V2 Receptor Antagonists
CompoundV2 Receptor Binding Affinity (IC₅₀)Reference
VP-3390.216 nM nih.gov
VP-3430.772 nM nih.gov
VP-3651.18 nM nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-chloro-4-nitrophenyl)-1H-pyrrole?

The Clausson-Kaas reaction is a robust method for synthesizing aryl-substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized via this method using pyrrole and an aryl halide in the presence of a base, yielding 82–93% after purification by dichloromethane/hexane precipitation . For nitro-substituted derivatives, palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates has been reported, achieving 66% yield after flash column chromatography . Polar Diels-Alder reactions involving nitroarenes and pyrrole precursors can also yield regioisomeric products (e.g., 6:1 ratio for nitrophenyl-pyrroles), requiring careful optimization of reaction conditions .

Q. How is the purity and structural integrity of this compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • 1H NMR (CDCl₃, 500 MHz): Aromatic protons in similar compounds (e.g., 1-(4-benzylphenyl)-1H-pyrrole) show distinct splitting patterns (δ 6.91–7.32 ppm for pyrrole protons and δ 7.07–7.32 ppm for aryl groups) .
  • 13C NMR (CDCl₃, 125 MHz): Aromatic carbons typically resonate between δ 110–150 ppm . Purification methods like recrystallization (methanol) or column chromatography (hexane/ethyl acetate) are used to isolate high-purity products (>90%) .

Q. What safety protocols should be followed when handling this compound?

General pyrrole derivatives require standard organic lab safety measures:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and eye protection to prevent skin/eye contact.
  • Store at 2–7°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields and regioselectivity be optimized for nitro-substituted pyrroles?

  • Catalyst choice : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency in reductive reactions .
  • Solvent effects : Polar aprotic solvents (e.g., xylene) enhance Diels-Alder regioselectivity, favoring C3-C4 bond formation in nitrophenyl-pyrroles .
  • Temperature control : Reflux conditions (120°C) in xylene minimize side reactions and improve yield (73%) .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrrole derivatives?

  • Comparative NMR analysis : Cross-reference chemical shifts with structurally analogous compounds. For example, 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole exhibits pyrrole protons at δ 6.34–6.91 ppm, while aryl protons appear at δ 7.07–7.32 ppm . Deviations may indicate impurities or substituent effects.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out isomeric contaminants .

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) studies on similar indole-pyrrole systems reveal:

  • Excited-State Intramolecular Proton Transfer (ESIPT) : Substituents like nitro groups alter H-bonding dynamics, affecting fluorescence properties .
  • π-Conjugation effects : Nitro groups reduce electron density on the pyrrole ring, influencing redox behavior and ligand-metal interactions .

Q. What functionalization routes enhance the biological activity of this compound?

  • Mannich reactions : Introduce aminoalkyl groups to the pyrrole core for antimicrobial activity .
  • Sulfonation : Sulfonyl groups at the 3-position improve solubility and binding to biological targets (e.g., enzyme inhibitors) .
  • Aroylation : 4-Aroyl derivatives (e.g., 4-aroyl-3-sulfonyl-pyrroles) show promise in anticancer studies .

Data Contradiction Analysis

Case Study : Conflicting NMR yields in palladium-catalyzed vs. Diels-Alder syntheses.

  • Palladium route : Lower yields (66%) due to competing side reactions (e.g., over-reduction of nitro groups) .
  • Diels-Alder route : Higher yields (73%) but requires rigorous regioselectivity control to isolate the desired isomer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-chloro-4-nitrophenyl)-1H-pyrrole

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